molecular formula C19H20O3 B1614391 4'-Carboethoxy-3-(2-methylphenyl)propiophenone CAS No. 898789-32-7

4'-Carboethoxy-3-(2-methylphenyl)propiophenone

Cat. No. B1614391
CAS RN: 898789-32-7
M. Wt: 296.4 g/mol
InChI Key: VXVIRVCEMJBLRX-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C19H20O3 . It has a molecular weight of 296.37 .


Molecular Structure Analysis

The molecular structure of 4’-Carboethoxy-3-(2-methylphenyl)propiophenone is represented by the linear formula C19H20O3 . The InChI code for this compound is 1S/C19H20O3/c1-3-22-19(21)17-10-8-16(9-11-17)18(20)12-7-15-6-4-5-14(2)13-15/h4-6,8-11,13H,3,7,12H2,1-2H3 .

Scientific Research Applications

Green Chemistry and Selective Synthesis

Research on related compounds, such as 4-Benzyloxy propiophenone, focuses on developing green chemical processes. For example, a study on the synthesis of 4-benzyloxy propiophenone via liquid-liquid-liquid phase-transfer catalysis highlights an environmentally friendly method that minimizes waste and enhances selectivity towards the desired product (G. Yadav & P. R. Sowbna, 2012). This approach could be applicable to the synthesis of 4'-Carboethoxy-3-(2-methylphenyl)propiophenone by adapting the method to incorporate carboethoxy functionalities.

Biodegradation and Environmental Remediation

Studies on the degradation of organic pollutants offer insights into bioremediation potentials. For instance, the biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98 involves chemotaxis towards the compound and its subsequent degradation, suggesting that similar microbial strategies might be explored for the degradation or transformation of 4'-Carboethoxy-3-(2-methylphenyl)propiophenone in contaminated environments (B. Bhushan et al., 2000).

Pharmacological Applications

Compounds with structural similarities to 4'-Carboethoxy-3-(2-methylphenyl)propiophenone, such as derivatives of paroxetine, a selective serotonin reuptake inhibitor, have been synthesized and evaluated for their binding affinities, demonstrating the potential for pharmacological applications in the development of new therapeutics (K. Keverline-Frantz et al., 1998).

Material Science and Polymer Additives

In material science, research on phenolic compounds like Bisphenol A, which shares structural motifs with 4'-Carboethoxy-3-(2-methylphenyl)propiophenone, focuses on their effects as endocrine disruptors and their presence in the environment. This suggests a cautionary approach in using related compounds in materials that may come into contact with biological systems (Jeong-Hun Kang et al., 2007).

properties

IUPAC Name

ethyl 4-[3-(2-methylphenyl)propanoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-22-19(21)17-10-8-16(9-11-17)18(20)13-12-15-7-5-4-6-14(15)2/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVIRVCEMJBLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644013
Record name Ethyl 4-[3-(2-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Carboethoxy-3-(2-methylphenyl)propiophenone

CAS RN

898789-32-7
Record name Ethyl 4-[3-(2-methylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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